4-({1-[2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]azetidin-3-yl}oxy)pyridine-2-carboxamide
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Description
The compound is a complex organic molecule that contains several functional groups, including a pyrimidine ring, an azetidine ring, and a pyridine ring. Pyrimidine derivatives are known to exhibit various biological activities, including anticancer, antitubercular, and anti-HIV activities .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on its functional groups. For example, the pyrimidine ring might undergo reactions with amines or hydrazine hydrate .Mechanism of Action
Target of Action
It is known that pyrimidine derivatives, including modified pyrimidine nucleosides , exhibit various biological activities. They are one of the main components of nucleic acids and play a crucial role in many biological processes .
Mode of Action
It is known that pyrimidine derivatives can interact with various biological targets, leading to a range of effects . The compound’s interaction with its targets could lead to changes at the molecular and cellular levels, affecting the function of the targets and potentially leading to therapeutic effects.
Biochemical Pathways
Pyrimidine derivatives are known to be involved in a wide range of biological activities, including anticancer , antitubercular , and anti-HIV activities, among others. These activities suggest that the compound could affect various biochemical pathways, leading to downstream effects.
Result of Action
Given the known biological activities of pyrimidine derivatives , it is likely that the compound could have a range of effects at the molecular and cellular levels.
Properties
IUPAC Name |
4-[1-[2-(4-methyl-6-oxopyrimidin-1-yl)acetyl]azetidin-3-yl]oxypyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O4/c1-10-4-14(22)21(9-19-10)8-15(23)20-6-12(7-20)25-11-2-3-18-13(5-11)16(17)24/h2-5,9,12H,6-8H2,1H3,(H2,17,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWNVUAKIDZCMSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CC(=O)N2CC(C2)OC3=CC(=NC=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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